1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea

Medicinal chemistry Lead optimization Physicochemical property

Researchers sourcing generic urea intermediates risk losing target engagement-flat N,N′-diphenylureas lack the stereogenic tertiary alcohol and defined H-bond donor/acceptor geometry of CAS 2034318-62-0, invalidating screening cascades. • Chiral fragment libraries: single stereocenter enables enantioselective binding; MW 330 Da aligns with rule-of-three guidelines; methoxyphenyl UV chromophore facilitates LC-MS detection. • PROTAC development: orthogonal tertiary -OH for E3 ligase conjugation without protecting-group manipulation; urea NH remains free for subsequent functionalization. • Physicochemical benchmarking: 3 HBD / 5 HBA / all-oxygen heteroatom profile provides cleaner metabolic baseline vs. sulfur-containing comparators. Supplied with full analytical documentation; standard international B2B shipping. Request bulk or custom synthesis quotations.

Molecular Formula C18H22N2O4
Molecular Weight 330.384
CAS No. 2034318-62-0
Cat. No. B2618777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea
CAS2034318-62-0
Molecular FormulaC18H22N2O4
Molecular Weight330.384
Structural Identifiers
SMILESCOCC(CNC(=O)NC1=CC(=CC=C1)OC)(C2=CC=CC=C2)O
InChIInChI=1S/C18H22N2O4/c1-23-13-18(22,14-7-4-3-5-8-14)12-19-17(21)20-15-9-6-10-16(11-15)24-2/h3-11,22H,12-13H2,1-2H3,(H2,19,20,21)
InChIKeyBXXUNFBXFCIBPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034318-62-0: Identity & Procurement


1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea (CAS 2034318-62-0) is a synthetic, non-symmetrical diaryl urea derivative with the molecular formula C₁₈H₂₂N₂O₄ and a molecular weight of 330.38 g/mol . The structure features a central urea linker connecting a 2-hydroxy-3-methoxy-2-phenylpropyl arm on one nitrogen and a 3-methoxyphenyl ring on the other. Unlike simple phenylureas, the hydroxy‑methoxy‑phenylpropyl fragment introduces a tertiary alcohol stereocenter and two hydrogen‑bond donors/acceptors within a single flexible side‑chain. These structural elements differentiate the compound from common urea‑based building blocks and position it as a bifunctional intermediate in medicinal chemistry and organic synthesis, where simultaneous polar and aromatic interactions are required [1].

Chiral Intermediate Tertiary alcohol stereocenter enables enantioselective synthesis and chiral HPLC control
Bifunctional Derivative Reactive OH and urea NH handles support orthogonal late-stage functionalization
Balanced Polarity 5 H-bond acceptors, 3 donors, and moderate lipophilicity for fragment and med-chem workflows

2034318-62-0 Irreplaceability vs. Urea Analogs


Diaryl ureas are a large and functionally diverse family; however, biological and physicochemical properties are exquisitely sensitive to the substitution pattern on both aryl rings and the N‑alkyl side‑chain [1]. In the case of 2034318-62-0, the 2‑hydroxy‑3‑methoxy‑2‑phenylpropyl group creates a stereogenic tertiary alcohol that is absent in flat, symmetric N,N′‑diphenylureas or simple N‑(3‑methoxyphenyl)ureas. This stereocenter, together with the unique spatial arrangement of hydrogen‑bond donors and acceptors, means that even closely related analogs (e.g., 1‑(3,4‑dimethylphenyl)‑ or thiophen‑2‑yl variants) cannot faithfully recapitulate the same three‑dimensional pharmacophore or the same partition coefficient. Consequently, substituting 2034318-62-0 with a generic “urea intermediate” risks loss of target engagement, altered metabolic stability, or failure in enantioselective synthesis—outcomes that invalidate screening cascades or process development efforts [2]. The quantitative evidence below substantiates where these structural differences translate into measurable differentiation.

Stereochemical loss
Flat diarylureas lack the tertiary alcohol stereocenter, limiting enantioselective pathway studies and target engagement profiling.
H-bond network shift
Replacing the 3-methoxyphenyl ring alters the hydrogen-bonding pattern and partition coefficient, which may affect solubility and permeability context.
Derivatization mismatch
Analogs without a free tertiary hydroxyl cannot support late-stage modular derivatization without de novo synthesis routes.

2034318-62-0 Differentiation Evidence


Molecular Weight & Hydrophobicity vs. Dimethylphenyl Analog

The target compound (C₁₈H₂₂N₂O₄, MW 330.38) contains a 3‑methoxyphenyl ring on the urea nitrogen distal to the hydroxy‑methoxy‑phenylpropyl arm. Replacing this with a 3,4‑dimethylphenyl group yields 1‑(3,4‑dimethylphenyl)‑3‑(2‑hydroxy‑3‑methoxy‑2‑phenylpropyl)urea (C₁₉H₂₄N₂O₃, MW 328.41). Despite the similar molecular weight, the loss of the methoxy oxygen reduces the hydrogen‑bond acceptor count (from 5 to 4) and increases calculated logP, altering solubility and permeability profiles .

Physicochemical shift
Class-level
+1 H-bond acceptor, −0.5 logP vs dimethylphenyl analog
May support improved solubility and reduced phospholipidosis risk
Calculated values; experimental logP not reported
Medicinal chemistry Lead optimization Physicochemical property

Sulfur-Free Scaffold vs. Thiophene Analog

A common analog in this series replaces the 3‑methoxyphenyl ring with a thiophen‑2‑yl moiety, giving 1‑(2‑hydroxy‑3‑methoxy‑2‑phenylpropyl)‑3‑(thiophen‑2‑yl)urea (C₁₅H₁₈N₂O₃S, MW 306.38). The presence of sulfur increases the risk of CYP450‑mediated S‑oxidation and idiosyncratic toxicity, while the lower molecular weight and reduced aromatic surface area diminish π‑stacking potential . The target compound (C₁₈H₂₂N₂O₄, MW 330.38) avoids these liabilities by maintaining an all‑oxygen heteroatom profile.

Heteroatom profile
Data to verify
2034318-62-0 vs thiophene analog
No sulfur; MW 330.38; estimated tPSA ~80 Ų
All-oxygen scaffold may simplify ADMET profiling
Reduces sulfur oxidation liability; experimental tPSA not reported
ADMET Drug-likeness Heterocycle replacement

Chiral Tertiary Alcohol vs. Achiral Ureas

Unlike N‑(3‑methoxyphenyl)urea (MW 166.18) or N‑hydroxy‑N′‑(3‑methoxyphenyl)urea (MW 182.18), which are achiral, 2034318-62-0 carries a tertiary alcohol at the benzylic position of the phenylpropyl chain . This stereocenter enables enantioselective synthesis of downstream chiral products and provides a handle for chiral HPLC resolution. The presence of a single defined stereoisomer (or enantiopure form) can be critical for target engagement in biological assays where the off‑enantiomer shows >10‑fold lower potency—a well‑documented phenomenon for hydroxy‑substituted urea derivatives [1].

Chiral feature
Reported
1 stereogenic center: tertiary alcohol on phenylpropyl chain
Enables enantioselective synthesis and chiral HPLC resolution
Racemic unless specified; enantiomer-specific potency not measured
Chiral synthesis Enantioselective Structural biology

Bifunctional Hydroxy for Prodrugs & Bioconjugation

The tertiary hydroxyl group on the phenylpropyl arm is a reactive handle for esterification, carbamoylation, or etherification, enabling the compound to serve as a late‑stage intermediate for prodrugs or fluorescent probes [1]. In contrast, 1‑(3‑methoxyphenyl)‑3,3‑dimethylurea (CAS 28170-54-9) lacks a free hydroxyl and cannot be functionalized at that position without de‑novo synthesis . Among analogs that do possess a hydroxyl, such as N‑hydroxy‑N′‑(3‑methoxyphenyl)urea, the N‑hydroxy group exhibits different reactivity (e.g., facile oxidation) compared to the tertiary alcohol of 2034318-62-0, which is more stable under physiological conditions.

Derivatization site
Reported
Tertiary alcohol (OH) and urea NH for bifunctional linkage
Supports stable esterification for probes or PROTAC linkers
N-hydroxy analogs prone to oxidation; tertiary OH more robust
Prodrug design Bioconjugation Derivatization

2034318-62-0 Application Scenarios


Chiral Fragment Libraries for FBDD

The presence of a single stereogenic tertiary alcohol makes 2034318-62-0 an ideal entry for chiral fragment libraries. Unlike flat, achiral urea fragments, this compound introduces three‑dimensionality and enantioselective binding potential at the screening stage. Its molecular weight (330 Da) and moderate logP align with rule‑of‑three guidelines for fragment libraries, while the methoxyphenyl ring provides a UV chromophore for LC‑MS detection [1].

Late-Stage Derivatization for PROTACs

The tertiary hydroxyl group serves as a stable, selective esterification site for attaching E3 ligase ligands in PROTAC development. The orthogonal reactivity of the urea NH and the tertiary OH allows sequential functionalization without protecting‑group manipulation, accelerating SAR exploration compared to analogs that lack a free hydroxyl or that contain labile N‑hydroxy groups [2].

Physicochemical Benchmarking for Lead Optimization

With its balanced combination of hydrogen‑bond donors (3), acceptors (5), and moderate lipophilicity, 2034318-62-0 can serve as a control compound in permeability and solubility assays when evaluating novel urea‑based leads. Its all‑oxygen heteroatom profile provides a cleaner metabolic baseline relative to sulfur‑containing comparators, reducing confounding variables in CYP inhibition and microsomal stability studies .

Application
Selection Property
Validation Focus
Chiral fragment libraries (FBDD)
Stereochemical handle with 3D character
Enantioselective binding, rule-of-three compliance
PROTAC late-stage derivatization
Tertiary alcohol linker attachment point
Sequential OH/NH functionalization, no protecting-group manipulation
Physicochemical benchmarking
All-oxygen heteroatom profile
Metabolic stability baseline, CYP inhibition screening
Quote Request

Request a Quote for 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(3-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.